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molecular formula C11H11ClO4 B8809087 3-(2-chloro-3,4-dimethoxyphenyl)acrylic acid

3-(2-chloro-3,4-dimethoxyphenyl)acrylic acid

Cat. No. B8809087
M. Wt: 242.65 g/mol
InChI Key: JIPTVEJKXDVECY-UHFFFAOYSA-N
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Patent
US07572809B2

Procedure details

Similar procedure as described in example 9B was used, starting from 2-Chloro-3,4-dimethoxy-benzaldehyde and malonic acid to give 3-(2-Chloro-3,4-dimethoxy-phenyl)-acrylic acid. LC-MS: m/e 241 (M−1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:9]([O:10][CH3:11])=[C:8]([O:12][CH3:13])[CH:7]=[CH:6][C:3]=1[CH:4]=O.C(O)(=O)[CH2:15][C:16]([OH:18])=[O:17]>>[Cl:1][C:2]1[C:9]([O:10][CH3:11])=[C:8]([O:12][CH3:13])[CH:7]=[CH:6][C:3]=1[CH:4]=[CH:15][C:16]([OH:18])=[O:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=O)C=CC(=C1OC)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=C1OC)OC)C=CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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